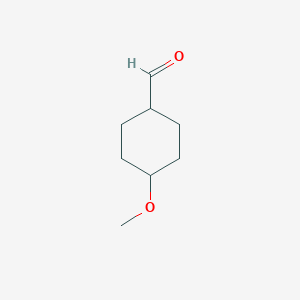

4-Methoxycyclohexane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWGQDHNJVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120552-57-0 | |

| Record name | 4-methoxycyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxycyclohexane 1 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to the Carbaldehyde Functionality

The direct introduction of a carbaldehyde group onto a pre-existing 4-methoxycyclohexane scaffold or the direct conversion of a related functional group to an aldehyde represents an efficient approach to the target molecule.

Regioselective Formylation Strategies Utilizing Organometallic Reagents

The direct formylation of a saturated C-H bond, such as those present in 4-methoxycyclohexane, presents a significant chemical challenge. Reactions like the Vilsmeier-Haack formylation are highly effective for electron-rich aromatic and heterocyclic compounds but are generally not applicable to non-activated saturated carbocycles. acs.orgdtu.dkfrontiersin.org The electron-donating character of the methoxy (B1213986) group in 4-methoxycyclohexane is insufficient to activate the ring towards electrophilic attack by common formylating agents.

Similarly, formylation strategies involving the deprotonation of a C-H bond with a strong organometallic base followed by quenching with a formylating agent are hampered by the lack of sufficient acidity of the methine proton at the C-1 position. Consequently, direct regioselective formylation of 4-methoxycyclohexane is not a commonly employed or high-yielding synthetic route.

Catalytic Oxidation of Corresponding Alcohol Precursors

A more practical and widely used approach for the synthesis of 4-methoxycyclohexane-1-carbaldehyde is the controlled oxidation of the corresponding primary alcohol, 4-methoxycyclohexylmethanol. Several mild oxidation reagents are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Key methods include:

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidizing agent that converts primary alcohols to aldehydes efficiently. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) to prevent the formation of the corresponding carboxylic acid. google.commdpi.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et3N). dtu.dkfrontiersin.orgacs.orgorganic-chemistry.orgnih.gov The Swern oxidation is known for its mild conditions and high yields, tolerating a wide range of functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. acs.orgorganic-chemistry.orgresearchgate.netwikipedia.orgpolyu.edu.hk Its high selectivity and non-toxic byproducts make it an attractive option.

TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) to selectively oxidize primary alcohols to aldehydes. researchgate.net

The choice of oxidant can depend on the scale of the reaction, the presence of other sensitive functional groups, and considerations regarding reagent toxicity and cost.

Table 1: Comparison of Oxidation Methods for 4-methoxycyclohexylmethanol

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Simple procedure, readily available reagent. | Chromium-based reagent (toxic), can be acidic. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to room temperature | Mild conditions, high yields, tolerates many functional groups. dtu.dkfrontiersin.orgacs.orgorganic-chemistry.orgnih.gov | Requires low temperatures, produces malodorous dimethyl sulfide. dtu.dk |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Very mild, high selectivity, non-toxic byproducts. acs.orgorganic-chemistry.orgwikipedia.orgpolyu.edu.hk | Reagent can be expensive and is shock-sensitive. |

| TEMPO Catalysis | TEMPO (cat.), NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to room temperature | Catalytic use of TEMPO, environmentally benign primary oxidant. researchgate.net | May require careful pH control. |

Controlled Reduction of Carboxylic Acid Derivatives

Another effective strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, derived from 4-methoxycyclohexanecarboxylic acid.

A widely used reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) . The reduction of an ester, for example, methyl 4-methoxycyclohexanecarboxylate, with one equivalent of DIBAL-H at low temperatures (typically -78 °C) can effectively stop at the aldehyde stage. This is because the tetrahedral intermediate formed is stable at low temperatures and does not collapse to the aldehyde until aqueous workup, at which point the excess reducing agent has been quenched. While direct reduction of the carboxylic acid itself with DIBAL-H is possible, it often requires more careful control of stoichiometry and can sometimes lead to lower yields or over-reduction to the alcohol.

Multi-Step Syntheses and Transformations from Precursors

When direct routes are not feasible or efficient, multi-step synthetic sequences starting from more readily available precursors provide alternative pathways to this compound.

Pathways from 4-Methoxycyclohexanone (B142444)

4-Methoxycyclohexanone is a commercially available and logical starting material for the synthesis of the target aldehyde. This requires a one-carbon homologation to introduce the carbaldehyde functionality.

One plausible approach involves the Wittig reaction . Reacting 4-methoxycyclohexanone with (methoxymethylene)triphenylphosphorane (B3188329) generates a methoxyvinylcyclohexane intermediate. Subsequent hydrolysis of this enol ether under acidic conditions will yield this compound.

Another potential, though more complex, route is through the Strecker amino acid synthesis . organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Treatment of 4-methoxycyclohexanone with an ammonia (B1221849) source and cyanide furnishes an α-aminonitrile. Hydrolysis of the nitrile group yields the corresponding α-amino acid. The amino acid can then be converted to the aldehyde through methods such as oxidative deamination.

Table 2: Synthetic Strategies from 4-Methoxycyclohexanone

| Synthetic Pathway | Key Steps | Intermediates |

| Wittig Homologation | 1. Wittig reaction with (methoxymethylene)triphenylphosphorane.2. Acidic hydrolysis. | Methoxyvinylcyclohexane (enol ether). |

| Strecker Synthesis Route | 1. Strecker synthesis (NH₃, CN⁻).2. Hydrolysis of nitrile.3. Conversion of amino acid to aldehyde. | α-aminonitrile, α-amino acid. |

Derivatization from Lignin-Derived Platform Molecules (e.g., Vanillin (B372448) Analogues)

Lignin, a major component of biomass, is a rich source of aromatic platform molecules, with vanillin being a prominent example. A hypothetical synthetic route from vanillin to this compound would involve several key transformations, highlighting the potential of biomass valorization.

A possible, albeit challenging, pathway could be:

Selective Hydrogenation of the Aldehyde: The aldehyde group in vanillin can be selectively reduced to a primary alcohol, yielding vanillyl alcohol, using various catalytic systems. polyu.edu.hkresearchgate.net

Hydrogenation of the Aromatic Ring: The benzene (B151609) ring of vanillyl alcohol can be fully hydrogenated to a cyclohexane (B81311) ring under high pressure and temperature using catalysts like rhodium or ruthenium. This would produce 4-hydroxy-3-methoxycyclohexyl)methanol.

Deoxygenation of the Phenolic Hydroxyl Group: The removal of the hydroxyl group at the C-3 position is a critical and challenging step. This can be achieved through various methods, such as conversion to a tosylate or triflate followed by reductive cleavage.

Oxidation of the Primary Alcohol: The resulting 4-methoxycyclohexylmethanol can then be oxidized to the target aldehyde, this compound, using one of the mild oxidation methods described in section 2.1.2.

This multi-step conversion underscores the potential to transform renewable feedstocks into valuable chemical intermediates, though significant optimization would be required for each step to be efficient. acs.orgacs.org

Stereoselective and Asymmetric Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, a molecule possessing two stereogenic centers, presents a significant challenge in organic synthesis. The control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for applications where a single isomer is required. This section details advanced synthetic methodologies aimed at accessing specific enantiomers and diastereomers of this substituted cyclohexane derivative.

Enantioselective and Diastereoselective Approaches to Chiral Centers

The formation of the chiral centers in this compound can be addressed through various enantioselective and diastereoselective strategies. These approaches often involve the stereocontrolled transformation of prochiral precursors.

Asymmetric Hydrogenation:

A plausible route to chiral this compound involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 4-methoxycyclohex-2-en-1-one. While direct examples for this specific substrate are not prevalent in the reviewed literature, the asymmetric hydrogenation of substituted cyclohexenones is a well-established method. researchgate.netresearchgate.net Catalytic systems based on ruthenium-BINAP complexes have proven highly effective in the enantioselective hydrogenation of various ketones and alkenes. rsc.orgrsc.orggoogle.com For instance, the hydrogenation of diketene (B1670635) to optically active 4-methyloxetan-2-one has been achieved with high enantiomeric excess using Ru-BINAP catalysts. rsc.org This suggests that a similar strategy could be employed to set the stereocenter at the 4-position of the cyclohexane ring. Subsequent reduction of the ketone and oxidation to the aldehyde would yield the target molecule.

Asymmetric Hydroformylation:

Another potential strategy is the asymmetric hydroformylation of 1-methoxy-3-cyclohexene. Rhodium-based catalysts bearing chiral phosphine (B1218219) or phosphite (B83602) ligands are the state-of-the-art for this transformation, capable of introducing a formyl group with high enantioselectivity. nih.gov The success of this approach would depend on the regioselectivity of the hydroformylation to favor the desired 4-substituted product.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. youtube.comyoutube.com Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric functionalization of aldehydes and ketones. nih.gov An organocatalytic Michael addition to an appropriate α,β-unsaturated precursor could establish the stereochemistry of the ring system. For example, organocatalytic cascade reactions have been used to synthesize enantioenriched tetrasubstituted cyclohexene (B86901) carbaldehydes. rsc.org Similarly, asymmetric formal [4+2] cycloadditions catalyzed by chiral secondary amines can produce chiral chromanols, demonstrating the potential for creating complex cyclic systems with high enantioselectivity. nih.gov These methodologies could be adapted for the synthesis of precursors to this compound.

Chiral Catalysis and Auxiliary-Mediated Strategies

The use of chiral catalysts or chiral auxiliaries is fundamental to achieving high levels of stereocontrol in the synthesis of specific isomers of this compound.

Chiral Catalysis:

As mentioned, transition metal catalysis with chiral ligands is a cornerstone of asymmetric synthesis. Catalysts based on rhodium, ruthenium, or iridium, combined with chiral phosphines (e.g., BINAP) or other privileged ligands, can mediate a variety of enantioselective transformations. rsc.orgrsc.orgnih.gov In addition to metal catalysis, organocatalysis offers a complementary approach. Chiral amines can activate substrates through the formation of chiral enamines or iminium ions, directing the approach of reagents to create the desired stereoisomer. youtube.comnih.gov

Chiral Auxiliary-Mediated Strategies:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgnih.govnih.govgoogle.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a specific isomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral cyclohexenone derivative could be reacted with a chiral amine to form a chiral enamine, which would then undergo a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a prominent example used for stereoselective alkylation and aldol (B89426) reactions. rsc.org

Table 1: Examples of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

| Catalyst/Auxiliary Type | Example | Application | Typical Selectivity |

| Chiral Metal Catalyst | Ru-BINAP | Asymmetric Hydrogenation | High e.e. (>90%) |

| Organocatalyst | L-Proline | Asymmetric Aldol/Michael | Good to excellent e.e. |

| Chiral Auxiliary | Evans' Oxazolidinone | Diastereoselective Alkylation | High d.r. (>95:5) |

This table presents generalized data for the application of these catalyst/auxiliary types in relevant transformations and does not represent specific results for this compound.

Characterization and Separation of Stereoisomers (e.g., cis/ trans configurations)

The characterization and separation of the stereoisomers of this compound are essential steps to ensure the purity of the desired product. The molecule can exist as two diastereomers, cis and trans, each of which is a pair of enantiomers.

Characterization of Stereoisomers:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the diastereomers. youtube.com The coupling constant (J-value) between the protons at C1 and C4 in the ¹H NMR spectrum is diagnostic of their spatial relationship. usp.brlibretexts.orgmodgraph.co.uk

In the trans-isomer, the proton at C1 (attached to the aldehyde) and the proton at C4 (attached to the methoxy group) are likely to be in a diaxial or diequatorial relationship, leading to a larger coupling constant (typically in the range of 8-13 Hz).

In the cis-isomer, one proton will be axial and the other equatorial, resulting in a smaller coupling constant (typically in the range of 2-5 Hz).

Separation of Stereoisomers:

The separation of stereoisomers can be challenging due to their similar physical properties. chromforum.org

Diastereomer Separation: The cis and trans diastereomers can often be separated using standard chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase (e.g., silica (B1680970) gel), as their different shapes lead to different interactions with the stationary phase. nih.govmsu.edu

Enantiomer Separation (Chiral Resolution): The separation of enantiomers requires a chiral environment. This can be achieved in several ways:

Chiral HPLC: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Derivatization with a Chiral Agent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.orgchiralpedia.comnih.gov These diastereomers can then be separated by standard chromatography. nih.gov The chiral auxiliary is subsequently cleaved to yield the separated enantiomers. Common chiral derivatizing agents include Mosher's acid and other chiral acids or amines. nih.govwikipedia.org

Table 2: Techniques for the Separation of Stereoisomers

| Isomer Type | Separation Method | Principle |

| Diastereomers (cis/trans) | Standard Chromatography (e.g., HPLC on silica) | Differences in physical properties (polarity, shape) lead to differential retention. msu.edu |

| Enantiomers | Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov |

| Enantiomers | Derivatization with Chiral Agent | Conversion to separable diastereomers, followed by removal of the chiral auxiliary. wikipedia.orgnih.gov |

Mechanistic Investigations and Reactivity Profiles of 4 Methoxycyclohexane 1 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of chemical transformations. In 4-Methoxycyclohexane-1-carbaldehyde, this moiety serves as the primary center for nucleophilic attack and redox reactions.

Nucleophilic Addition Reactions (e.g., Aldol (B89426), Grignard Additions)

Nucleophilic addition is a characteristic reaction of aldehydes. jackwestin.com The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon electrophilic and thus a prime target for nucleophiles.

Aldol Addition: The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group to form a β-hydroxy carbonyl compound. jackwestin.commasterorganicchemistry.com In the case of this compound, it can act as an electrophile, reacting with an enolate from another carbonyl compound. For instance, in a crossed aldol reaction with acetone (B3395972), the enolate of acetone would attack the carbonyl carbon of this compound. The self-aldol condensation of this compound is also possible, where one molecule acts as the nucleophile (after deprotonation at the α-carbon) and another as the electrophile. youtube.com However, such reactions involving α,α-disubstituted enolates can be sterically hindered. masterorganicchemistry.com

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to produce alcohols. sigmaaldrich.comyoutube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic attack of the methyl group on the carbonyl carbon. Subsequent acidic workup would yield a secondary alcohol, 1-(4-methoxycyclohexyl)ethanol. sigmaaldrich.com

| Reaction | Reactant | Reagent | Product |

|---|---|---|---|

| Aldol Addition (Crossed) | This compound | Acetone (in the presence of a base) | 4-hydroxy-4-(4-methoxycyclohexyl)pentan-2-one |

| Grignard Addition | This compound | Methylmagnesium bromide, followed by H₃O⁺ | 1-(4-methoxycyclohexyl)ethanol |

Condensation Reactions for Dimer and Heterocycle Formation

Condensation reactions, often following an initial nucleophilic addition, are pivotal in building more complex molecular architectures, including dimers and heterocyclic systems.

Dimer Formation: The aldol condensation, an extension of the aldol addition, can lead to the formation of a dimer. masterorganicchemistry.com Following the initial addition, a molecule of water is eliminated, resulting in an α,β-unsaturated aldehyde. This reaction is typically promoted by heat. masterorganicchemistry.com

Heterocycle Formation: The carbaldehyde group is a versatile precursor for the synthesis of various heterocycles.

Pyridine (B92270) Synthesis: Pyridines can be synthesized through condensation reactions involving aldehydes. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. clockss.org In this context, this compound could serve as the aldehyde component.

Pyrimidine Synthesis: Pyrimidine rings can also be constructed using aldehydes as starting materials. One common method involves the three-component reaction of a ketone, an aldehyde, and an amidine. organic-chemistry.orgmdpi.com

| Heterocycle | General Method | Role of this compound |

|---|---|---|

| Pyridine | Hantzsch Synthesis | Aldehyde component |

| Pyrimidine | Three-component reaction with a ketone and amidine | Aldehyde component |

Selective Reduction to Corresponding Alcohol Derivatives

The selective reduction of the carbaldehyde group to a primary alcohol, (4-methoxyphenyl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters. The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Oxidation to Carboxylic Acid Equivalents

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-methoxycyclohexanecarboxylic acid. researchgate.netorganic-chemistry.orglibretexts.org A variety of oxidizing agents can be employed for this transformation. Traditional methods often utilize strong oxidants. nih.gov However, more environmentally benign methods using catalysts and milder oxidants like molecular oxygen or hydrogen peroxide have been developed. researchgate.netnih.gov For instance, the aerobic oxidation of aldehydes to carboxylic acids can be catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net

Reactivity Pertaining to the Methoxy (B1213986) Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is a saturated framework, which influences its conformational preferences and the stereochemical outcomes of reactions.

Ring Saturation and Unsaturation Processes in Cyclohexane Frameworks

The term "saturated" in organic chemistry refers to a molecule that contains only single bonds and no rings or multiple bonds. testbook.comquora.comstackexchange.com While the cyclohexane ring itself represents a degree of unsaturation compared to an acyclic alkane with the same number of carbons, the carbon atoms within the ring are sp³ hybridized and form only single bonds with each other, hence it is considered a saturated ring system. testbook.comquora.comstackexchange.comucla.edu

Processes to introduce unsaturation, such as dehydrogenation to form a cyclohexene (B86901) or benzene (B151609) derivative, would require significant energy input and specific catalytic conditions. Such reactions are not typically observed under the conditions used for the transformations of the carbaldehyde moiety.

| Compound Name |

|---|

| This compound |

| Acetone |

| Methylmagnesium bromide |

| 1-(4-methoxycyclohexyl)ethanol |

| 4-hydroxy-4-(4-methoxycyclohexyl)pentan-2-one |

| (4-methoxyphenyl)methanol |

| 4-methoxycyclohexanecarboxylic acid |

| Sodium borohydride |

| Cyclohexane |

| Cyclohexene |

| Benzene |

Selective C-H Functionalization

The direct functionalization of unactivated C-H bonds represents a powerful strategy in organic synthesis, enabling the streamlined construction of complex molecules. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing step counts. In the context of this compound, the presence of multiple C-H bonds presents both a challenge and an opportunity for regioselective transformations.

While specific studies detailing the selective C-H functionalization of this compound are not extensively documented in the provided results, general principles of C-H activation can be applied. The field has seen significant growth, with various methodologies developed for the regioselective functionalization of both sp² and the more challenging sp³ C-H bonds. beilstein-journals.org Strategies often rely on directing groups to position a catalyst in close proximity to a specific C-H bond, thereby controlling the site of reaction. beilstein-journals.orgnih.gov For this compound, both the aldehyde and the methoxy group could potentially serve as directing groups to guide transition metal catalysts.

The conversion of C-H bonds to C-O, C-N, or C-C bonds adds significant value to a substrate. organic-chemistry.org For instance, iron- and nickel-catalyzed oxidations have been developed to convert cyclohexane to cyclohexanol. organic-chemistry.org Similarly, manganese-based catalysts have shown high selectivity in the oxidation of more complex substrates. organic-chemistry.org Rhodium-mediated carbene transfer is another powerful technique for transforming a C-H bond into a C-C bond. organic-chemistry.org These general methodologies highlight the potential for developing selective C-H functionalization reactions for this compound, which could lead to a diverse array of valuable derivatives.

Directed Metalation Strategies and Their Applicability

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. baranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. baranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, facilitating deprotonation at the adjacent position. baranlab.org While DoM is predominantly applied to aromatic systems, the underlying principles of directed deprotonation can be conceptually extended to aliphatic systems like this compound.

In the case of this compound, both the aldehyde and the methoxy group possess Lewis basic oxygen atoms that could potentially direct a strong base to deprotonate an adjacent C-H bond. The relative directing ability of these two groups would influence the regioselectivity of such a reaction. Generally, the strength of the DMG and steric factors play a crucial role in determining the site of metalation. baranlab.org Powerful alkyllithium bases such as n-BuLi, sec-BuLi, and t-BuLi are commonly employed for these transformations, often in the presence of additives like TMEDA to enhance reactivity. baranlab.org

The applicability of directed metalation to this compound would depend on the acidity of the various C-H protons and the coordinating ability of the functional groups. The protons alpha to the carbonyl group are inherently acidic and can be removed by a suitable base. However, a directed metalation strategy would aim to deprotonate a less activated C-H bond by leveraging the coordinating power of the methoxy or aldehyde group. Subsequent reaction with an electrophile would introduce a new functional group at a specific position on the cyclohexane ring, providing a route to substituted derivatives that might be difficult to access through other means.

Catalytic Reaction Pathways and Computational Studies

Transition Metal Catalysis (e.g., Ruthenium, Palladium, Copper Systems)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity. researchgate.netnih.gov For a molecule like this compound, catalysts based on ruthenium, palladium, and copper could enable a variety of valuable reactions.

Ruthenium Catalysis: Ruthenium complexes are known to catalyze a diverse array of reactions, often with high atom economy. nih.gov These include oxidations, reductions, cyclizations, and cycloadditions. nih.govnih.gov For instance, ruthenium catalysts have been successfully employed in the transfer hydrogenation of aldehydes and the Oppenauer-type oxidation of alcohols. rsc.org In the context of this compound, a ruthenium catalyst could be used to reduce the aldehyde to an alcohol or oxidize it to a carboxylic acid, depending on the reaction conditions. Furthermore, ruthenium-catalyzed cycloaddition reactions of alkynes with azides or nitrile oxides provide access to substituted triazoles and isoxazoles, respectively. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netlibretexts.orgnih.gov While these reactions are most commonly applied to sp²-hybridized carbons, their application to sp³-hybridized systems is an active area of research. For this compound, derivatization to introduce a halide or triflate leaving group would be necessary to engage in these coupling reactions. The general mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Copper Catalysis: Copper catalysts are versatile and have been employed in a wide range of organic transformations, including oxidation reactions and click chemistry. nih.govnih.gov Copper-catalyzed aerobic oxidations can be used to convert hydrocarbons to ketones and alcohols. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govdntb.gov.ua A derivative of this compound containing either an azide (B81097) or a terminal alkyne could be readily coupled with a suitable partner using this methodology. Copper catalysts are also effective in four-component reactions for the synthesis of N-difluoroethyl imides. researchgate.net

| Catalyst System | Potential Transformation of this compound (or its derivatives) |

| Ruthenium | Reduction of aldehyde to alcohol, Oxidation of aldehyde to carboxylic acid, Cycloaddition reactions |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) following derivatization |

| Copper | Aerobic oxidation, Azide-alkyne cycloaddition (Click Chemistry), Multi-component reactions |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. nih.gov These catalysts offer the advantage of being metal-free, often less sensitive to air and moisture, and capable of promoting a wide range of enantioselective transformations. nih.govnih.gov

For an aliphatic aldehyde like this compound, several organocatalytic transformations are conceivable. One of the most common modes of activation for aldehydes in organocatalysis is the formation of an enamine intermediate with a chiral secondary amine catalyst, such as a derivative of proline or an imidazolidinone. nih.govresearchgate.net This enamine can then react with various electrophiles.

For example, the organocatalytic α-oxyamination of aldehydes, where an enamine intermediate is oxidized and trapped by a nitroxide radical like TEMPO, provides access to chiral α-aminooxy aldehydes. nih.gov This methodology has been shown to be effective for a variety of aldehydes, including those with aryl and heterocyclic substituents, as well as some aliphatic aldehydes. nih.gov The application of this reaction to this compound could yield a valuable chiral building block.

Another important class of organocatalytic reactions involving aldehydes is the Michael addition. researchgate.net In this case, the enamine intermediate acts as a nucleophile, adding to a Michael acceptor. Organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, have been developed to synthesize complex cyclic structures from simple starting materials. researchgate.net For instance, the reaction of enals with benzoylnitromethane (B1266397) can lead to the formation of highly substituted cyclohexene carbaldehydes with excellent enantioselectivity. researchgate.net While this specific example involves an α,β-unsaturated aldehyde, the principles could be adapted to reactions involving this compound.

Density Functional Theory (DFT) and Other Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. nih.govnih.gov DFT calculations can provide valuable insights into the electronic structure, geometry, and energetics of reactants, transition states, and products. nih.gov

For the reactions involving this compound, DFT could be employed to study several key aspects. For instance, in the context of selective C-H functionalization, DFT calculations could help to determine the relative acidities of the different C-H bonds and predict the most likely site of deprotonation in a directed metalation strategy. Furthermore, the binding energies of the aldehyde and methoxy groups to a metal catalyst could be calculated to assess their relative directing abilities.

In transition metal-catalyzed reactions, DFT can be used to model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. rsc.org This can help to understand the factors that control the regioselectivity and stereoselectivity of a reaction. For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to compare the energy barriers for different potential pathways, thereby predicting the major product.

For organocatalytic transformations, DFT can be used to study the mechanism of catalyst action. nih.gov For example, in the enamine-catalyzed α-oxyamination of aldehydes, DFT calculations could be used to model the structure of the enamine intermediate and the transition state for the reaction with the oxidizing agent. This would provide a deeper understanding of the origins of the observed enantioselectivity.

In addition to DFT, other computational approaches such as molecular docking can be used to study the interaction of molecules with biological targets. nih.gov While not directly related to reaction mechanisms, such studies could be relevant for understanding the potential biological activity of derivatives of this compound. The integration of computational and experimental studies provides a powerful approach for the rational design of new catalysts and synthetic methodologies. nih.gov

Advanced Derivatization and Structural Modification of 4 Methoxycyclohexane 1 Carbaldehyde

Synthesis of Substituted 4-Methoxycyclohexane-1-carbaldehyde Analogues

The ability to introduce a variety of substituents onto the cyclohexane (B81311) ring of this compound significantly expands its utility as a chemical building block. These modifications can alter the steric and electronic properties of the molecule, enabling the synthesis of a diverse range of analogues with tailored characteristics.

The introduction of halogen atoms, particularly fluorine, into organic molecules can profoundly influence their biological activity and physicochemical properties. Fluorinated analogues of complex molecules, including those derived from this compound, are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of such derivatives often involves specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity and stereoselectivity. While specific examples of direct fluorination of this compound are not extensively detailed in the provided search results, the synthesis of fluorine-containing heterocycles and nucleoside analogues highlights the general importance and established methodologies for creating fluorinated organic compounds. nih.govdntb.gov.uaresearchgate.net These methods could potentially be adapted for the targeted fluorination of the this compound scaffold.

The incorporation of nitrogen-containing functional groups, such as amines, amides, and azides, into the this compound framework opens up avenues for the synthesis of a wide variety of derivatives with potential applications in pharmaceuticals and materials science. These nitrogenous derivatives can serve as key intermediates for the construction of more complex nitrogen-containing heterocyclic systems. The aldehyde functionality of this compound can readily undergo reductive amination with a wide range of primary and secondary amines to yield the corresponding N-substituted aminomethylcyclohexane derivatives. Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to amides, or it can be used in multi-component reactions to introduce nitrogen-containing moieties.

The introduction of alkyl and aryl groups onto the cyclohexane ring of this compound can be achieved through various synthetic strategies. These modifications can significantly impact the lipophilicity and steric profile of the molecule, which is often desirable in the design of new chemical entities. For instance, Grignard reagents and organolithium compounds can react with the aldehyde group to introduce a wide range of alkyl and aryl substituents at the 1-position. Furthermore, modern cross-coupling reactions could potentially be employed to introduce aryl groups at other positions on the cyclohexane ring, provided a suitable handle such as a halogen is first installed. The synthesis of various alkylated and arylated cyclohexenone derivatives, as seen in the synthesis of natural products, demonstrates the feasibility of such modifications on a cyclohexane core. nih.gov

Incorporation into Complex Molecular Architectures

The unique structural features of this compound make it a valuable building block for the synthesis of more intricate and biologically relevant molecules. Its combination of a functionalized cyclohexane ring and a reactive aldehyde group provides a versatile platform for constructing complex molecular architectures.

Natural products often possess complex three-dimensional structures and significant biological activity. univie.ac.at The synthesis of these molecules is a challenging endeavor that often relies on the use of well-defined chiral building blocks. While the direct use of this compound in a specific total synthesis of a natural product is not explicitly detailed in the search results, the structural motif of a substituted cyclohexane is prevalent in many natural products. nih.govunivie.ac.atmsu.edu The aldehyde functionality allows for chain extension and the introduction of other key functional groups necessary for the elaboration into a complex natural product. For example, the synthesis of the natural product olivin (B1252735) involves a key alkyne substrate that is a substituted cyclohexane derivative. msu.edu

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. sigmaaldrich.com The aldehyde group of this compound is a versatile handle for the construction of a variety of heterocyclic systems. researchgate.netlifechemicals.comisuct.ru It can participate in condensation reactions with dinucleophiles to form a wide range of heterocycles. For instance, reaction with hydrazines can yield pyrazoles or pyridazines, while reaction with β-dicarbonyl compounds can lead to the formation of various six-membered heterocyclic rings. The cyclohexane ring provides a robust scaffold upon which these heterocyclic systems can be built, offering a three-dimensional diversity that is highly sought after in drug discovery. The synthesis of fluorine-containing analogues of ellipticine (B1684216) and other heterocycles from substituted anilines demonstrates the utility of functionalized building blocks in constructing complex heterocyclic systems. dntb.gov.uaresearchgate.net

Polymer and Material Science Applications

Currently, there is a notable lack of specific, publicly available research detailing the direct application of this compound in polymer and material science. While the molecular structure of this compound, featuring both a reactive aldehyde group and a modifiable methoxycyclohexane ring, suggests potential for its use as a monomer or a modifying agent in the synthesis of novel polymers, dedicated studies to this effect are not readily found in scientific literature.

The aldehyde functionality could, in principle, participate in various polymerization reactions, such as condensation polymerization with suitable co-monomers. Furthermore, the cyclohexane ring could be functionalized to introduce other polymerizable groups, thereby creating more complex monomers. These potential derivatives could be explored for the synthesis of polyesters, polyacetals, or other specialty polymers. The incorporation of the methoxycyclohexyl moiety into a polymer backbone could influence properties such as thermal stability, solubility, and mechanical strength.

However, without concrete research findings, any discussion on its role in polymer science remains speculative. The scientific community has yet to extensively publish on the polymerization of this specific aldehyde or the performance characteristics of materials derived from it. Therefore, detailed research findings and data tables regarding its use in polymer and material science applications cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the precise elemental composition of 4-Methoxycyclohexane-1-carbaldehyde. The calculated monoisotopic mass of this compound (C8H14O2) is 142.099379685 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this value, confirming the compound's elemental formula.

Gas chromatography-mass spectrometry (GC-MS) data for this compound is available, indicating its suitability for this analytical technique. nih.gov While a detailed experimental fragmentation pathway is not extensively published, a rational analysis based on the structure allows for the prediction of its mass spectrum. The electron ionization (EI) mass spectrum of cyclohexanecarboxaldehyde, a related compound, shows characteristic fragmentation patterns. nist.govnist.gov For this compound, the molecular ion peak at m/z 142 would be expected. Key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): This would result in a fragment ion at m/z 113.

Loss of the methoxy (B1213986) group (•OCH3): This would lead to a fragment at m/z 111.

Cleavage of the cyclohexyl ring: This can produce a variety of smaller fragment ions.

McLafferty rearrangement: If applicable, this could lead to the formation of a neutral enol fragment and a charged alkene.

A comprehensive analysis would involve comparing the observed fragmentation pattern with that of structurally similar compounds and with theoretical fragmentation models to provide a high degree of confidence in the structural assignment.

Table 1: Predicted High-Resolution Mass Spectrometry Data for an Isomer, 1-methoxycyclohexane-1-carbaldehyde (B3283093) nih.gov

| Adduct | m/z |

| [M+H]+ | 143.10666 |

| [M+Na]+ | 165.08860 |

| [M-H]- | 141.09210 |

| [M+NH4]+ | 160.13320 |

| [M+K]+ | 181.06254 |

| [M+H-H2O]+ | 125.09664 |

Note: This data is for the isomer 1-methoxycyclohexane-1-carbaldehyde and is provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of this compound. Although specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures, such as cyclohexanecarbaldehyde and methoxy-substituted cyclohexanes. ebi.ac.ukorganicchemistrydata.orgorganicchemistrydata.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the protons on the cyclohexane (B81311) ring. The aldehydic proton (-CHO) would appear as a singlet or a doublet at a downfield chemical shift, typically in the range of 9-10 ppm. The methoxy group protons (-OCH₃) would present as a sharp singlet around 3.3-3.5 ppm. The protons on the cyclohexane ring would exhibit complex multiplets in the upfield region (approximately 1.0-2.5 ppm), with their specific chemical shifts and coupling patterns dependent on their axial or equatorial positions and the stereochemistry of the molecule (cis/trans isomers).

¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the structure. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the downfield region, around 200-205 ppm. The carbon of the methoxy group would likely appear around 55-60 ppm. The carbons of the cyclohexane ring would resonate in the range of 20-50 ppm. The specific chemical shifts of the ring carbons would be influenced by the positions of the methoxy and formyl substituents. For comparison, the ¹³C NMR data for the aromatic analog, 4-methoxybenzaldehyde, shows the aldehyde carbon at 190.4 ppm and the methoxy carbon at 55.2 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the atoms within the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the relative stereochemistry of the substituents on the cyclohexane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.0 - 10.0 | 200 - 205 |

| -OCH₃ | 3.3 - 3.5 | 55 - 60 |

| Cyclohexane Ring H | 1.0 - 2.5 | - |

| Cyclohexane Ring C | - | 20 - 50 |

Note: These are predicted values based on analogous structures and general NMR principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the methoxy group would be indicated by C-O stretching vibrations in the range of 1050-1150 cm⁻¹. The C-H stretching and bending vibrations of the cyclohexane ring would give rise to multiple absorptions in the regions of 2850-2950 cm⁻¹ and 1440-1470 cm⁻¹, respectively. An FTIR spectrum of this compound has been recorded using a Bruker IFS 45 instrument with the cell technique. nih.gov

Table 3: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 (Weak-Medium) | Medium |

| Methoxy | C-O Stretch | 1050 - 1150 (Strong) | Medium |

| Cyclohexane | C-H Stretch | 2850 - 2950 (Strong) | Strong |

| Cyclohexane | C-H Bend | 1440 - 1470 (Medium) | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide unequivocal information about bond lengths, bond angles, and the stereochemical relationship between substituents.

However, for a compound like this compound, which is likely a liquid or an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. There is currently no published X-ray crystal structure data for this specific compound in the searched scientific literature.

In the event that a crystalline derivative of this compound could be prepared (e.g., through the formation of a semicarbazone or a 2,4-dinitrophenylhydrazone), X-ray crystallography could be employed to definitively establish its solid-state conformation and the cis/trans stereochemistry of the substituents on the cyclohexane ring. Such an analysis would provide invaluable data to complement the structural insights gained from spectroscopic methods. The crystal structure of the parent compound, cyclohexanecarboxaldehyde, has also not been widely reported, suggesting that these small, flexible molecules are difficult to crystallize. ebi.ac.uk

Applications in Medicinal Chemistry and Interdisciplinary Biological Research

Role as Pharmaceutical Intermediates and Lead Compound Building Blocks

In the landscape of pharmaceutical and biopharmaceutical research and manufacturing, 4-Methoxycyclohexane-1-carbaldehyde serves as a valuable pharmaceutical intermediate and building block. sigmaaldrich.com The principles of medicinal chemistry often involve the synthesis of novel molecules by modifying existing chemical scaffolds to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. openaccessjournals.com

The structure of this compound is advantageous for several reasons. The cyclohexane (B81311) core provides a three-dimensional, non-aromatic scaffold that can be used to explore chemical space beyond the flat, aromatic rings common in many drug molecules. The aldehyde functional group is a particularly useful chemical handle, readily participating in a wide array of chemical reactions to build molecular complexity. This allows for the attachment of various other chemical moieties, a fundamental strategy in the development of lead compounds. reachemchemicals.com Organic chemistry provides the essential techniques to transform such intermediates into diverse structures with potential therapeutic applications. reachemchemicals.com

Exploration of Biological Activities and Pharmacological Relevance of Derivatives

The development of new therapeutic agents often begins with a lead compound, which is then chemically modified to create derivatives with optimized pharmacological profiles. openaccessjournals.com While this compound itself is not typically an active therapeutic agent, its structure serves as a foundation for generating libraries of new compounds for biological screening. nih.govnih.gov The exploration of such derivatives is a cornerstone of drug discovery.

Enzyme inhibition is a major mechanism of action for many successful drugs. Glucosylceramidase is an enzyme implicated in certain metabolic disorders, making it a target for therapeutic intervention. In a comprehensive review of the scientific literature, specific studies detailing the synthesis of this compound derivatives for the express purpose of glucosylceramidase inhibition were not prominently documented. This indicates that while the scaffold has potential for generating enzyme inhibitors, its application toward this particular enzyme is not a widely reported area of research.

Werner syndrome ATP-dependent helicase (WRN) has emerged as a promising synthetic lethal target for cancers exhibiting microsatellite instability (MSI). nih.govnih.gov Inhibition of WRN helicase leads to an accumulation of DNA damage and subsequent cell death, specifically in these cancer cells. youtube.com This has spurred the development of potent and selective WRN inhibitors. nih.gov

Several small-molecule WRN inhibitors have been identified and are undergoing preclinical and clinical investigation, such as GSK_WRN4 and RO7589831. probechem.comcancer.gov These inhibitors have demonstrated selective anti-tumor activity in MSI cancer models. youtube.comprobechem.com However, based on publicly available chemical structures and development pathways, these advanced inhibitors are complex heterocyclic molecules that are not direct derivatives of this compound. nih.gov The fragment-based screening strategies that led to compounds like GSK_WRN4 started from different chemical fragments. nih.gov Therefore, while WRN inhibition is a critical area of anticancer research, a direct, documented role for this compound as a key intermediate in the synthesis of current lead WRN inhibitors is not established in the scientific literature.

The primary value of this compound in a broader research context lies in its potential as a starting material for the creation of novel bioactive molecules. nih.govmdpi.com The process of drug discovery often involves high-throughput screening of compound libraries to identify "hits" with desired biological activity. The chemical functionalities of this compound make it an ideal candidate for inclusion in the synthesis of such libraries.

Emerging Research Directions and Future Outlook

Sustainable and Green Chemical Synthesis Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a molecule like 4-Methoxycyclohexane-1-carbaldehyde, this translates into a move away from traditional, often harsh, chemical oxidants towards biocatalytic and electrochemical methods.

Biocatalytic Approaches: The enzymatic oxidation of alcohols to aldehydes is a well-established and highly selective method in green chemistry. sigmaaldrich.comnih.govnih.gov Enzymes such as alcohol dehydrogenases and oxidases offer the advantage of operating under mild conditions, often with high stereo- and regioselectivity, minimizing the formation of byproducts. sigmaaldrich.com While no specific study has been published on the biocatalytic synthesis of this compound, the enzymatic oxidation of other cyclic alcohols, including cyclohexane (B81311) derivatives, has been successfully demonstrated. google.comgoogle.com The logical precursor for this synthesis would be 4-methoxycyclohexylmethanol, which could potentially be oxidized to the target aldehyde using a suitable enzyme. This approach is not only environmentally benign but also offers the potential for creating specific stereoisomers of the final product.

Electrochemical Synthesis: Another promising green alternative is electrochemical synthesis. This method uses electrical current to drive chemical reactions, often with high efficiency and selectivity, and can reduce the need for chemical oxidizing or reducing agents. The electrochemical oxidation of alcohols to aldehydes is a subject of ongoing research, with various electrode materials and reaction conditions being explored to optimize yield and selectivity. This technique could be applied to the synthesis of this compound from its corresponding alcohol, offering a scalable and sustainable production route.

Integration into Advanced Functional Materials Development

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, making it an excellent monomer for the synthesis of novel polymers and other advanced materials. nih.gov The rigid yet non-aromatic nature of the cyclohexane ring can impart unique properties to these materials.

Polymers with Novel Properties: Aldehyde-containing monomers can be polymerized to create a variety of functional polymers. googleapis.comgoogle.com The resulting polyacetals can have tunable physical and thermal properties. In the context of this compound, the methoxy (B1213986) group could influence the polymer's solubility, polarity, and thermal stability. Such polymers could find applications as recyclable plastics, as the polyacetal backbone can often be depolymerized back to the monomer under specific conditions, contributing to a circular economy. google.com

Liquid Crystals: The elongated and somewhat rigid structure of certain cyclohexane derivatives makes them suitable candidates for the synthesis of liquid crystals. While direct research on liquid crystals derived from this compound is not yet available, studies on similar structures suggest that the cyclohexane core can be a key component in designing liquid crystalline materials with desirable properties, such as a broad nematic phase and low viscosity. The aldehyde group can be readily converted into other functional groups, such as imines or esters, which are common linking groups in liquid crystal molecules. The presence of the methoxy group would also be expected to influence the mesomorphic properties of the resulting materials.

Chemoinformatics and Computational Drug Discovery Initiatives

The tools of chemoinformatics and computational chemistry are revolutionizing the process of drug discovery, allowing for the rapid in silico screening of vast chemical libraries and the prediction of a molecule's potential biological activity and pharmacokinetic properties.

Computational Property Prediction: The physicochemical properties of this compound, such as its acid dissociation constant (pKa) and its octanol-water partition coefficient (logP), can be predicted using computational models. These predicted values are crucial for assessing the molecule's drug-likeness and its likely behavior in biological systems. For instance, a predicted logP value can give an indication of a molecule's ability to cross cell membranes.

Virtual Screening and Drug Design: The 4-methoxycyclohexane moiety is a structural feature that appears in molecules being investigated for various therapeutic applications. Recent patent literature discloses the use of this compound as a reactant in the synthesis of complex molecules targeting cancer and inherited blood disorders like sickle cell disease and beta-thalassemia. In these contexts, the methoxycyclohexane group often serves as a key part of the molecule's structure, influencing its binding to biological targets. Computational docking studies can be used to simulate the interaction of molecules containing this scaffold with the active sites of target proteins, helping to rationalize their biological activity and guide the design of more potent and selective drug candidates. The aldehyde group itself is a reactive handle that can be used to synthesize a library of derivatives for further screening.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.